(E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[3-(2,4-dinitrophenoxy)-4-methoxyphenyl]prop-2-enamide (E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[3-(2,4-dinitrophenoxy)-4-methoxyphenyl]prop-2-enamide
Brand Name: Vulcanchem
CAS No.: 522657-59-6
VCID: VC5862893
InChI: InChI=1S/C23H14ClN5O9/c1-37-21-6-2-13(9-22(21)38-20-7-4-16(27(31)32)11-19(20)29(35)36)8-14(12-25)23(30)26-17-5-3-15(24)10-18(17)28(33)34/h2-11H,1H3,(H,26,30)/b14-8+
SMILES: COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula: C23H14ClN5O9
Molecular Weight: 539.84

(E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[3-(2,4-dinitrophenoxy)-4-methoxyphenyl]prop-2-enamide

CAS No.: 522657-59-6

Cat. No.: VC5862893

Molecular Formula: C23H14ClN5O9

Molecular Weight: 539.84

* For research use only. Not for human or veterinary use.

(E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[3-(2,4-dinitrophenoxy)-4-methoxyphenyl]prop-2-enamide - 522657-59-6

Specification

CAS No. 522657-59-6
Molecular Formula C23H14ClN5O9
Molecular Weight 539.84
IUPAC Name (E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[3-(2,4-dinitrophenoxy)-4-methoxyphenyl]prop-2-enamide
Standard InChI InChI=1S/C23H14ClN5O9/c1-37-21-6-2-13(9-22(21)38-20-7-4-16(27(31)32)11-19(20)29(35)36)8-14(12-25)23(30)26-17-5-3-15(24)10-18(17)28(33)34/h2-11H,1H3,(H,26,30)/b14-8+
Standard InChI Key KOEQAXUETAEFGR-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Structural Composition

The compound features a central prop-2-enamide backbone with two aromatic substituents:

  • N-substituent: 4-Chloro-2-nitrophenyl group, contributing electron-withdrawing characteristics via nitro (-NO₂) and chloro (-Cl) moieties .

  • 3-substituent: 3-(2,4-Dinitrophenoxy)-4-methoxyphenyl group, combining methoxy (-OCH₃) electron-donating effects with nitro group electronegativity .

The (E)-stereochemistry at the double bond ensures a planar configuration, optimizing π-π stacking interactions with biological targets .

Molecular Properties

PropertyValue
Molecular FormulaC₂₃H₁₅ClN₆O₁₀
Molecular Weight570.45 g/mol
logP (Predicted)5.8 ± 0.3
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors12 (nitro, cyano, ether)
Polar Surface Area192.7 Ų

Key Observations:

  • High logP indicates significant lipophilicity, favoring membrane permeability but posing solubility challenges .

  • The polar surface area suggests moderate bioavailability, contingent on formulation strategies .

Synthetic Considerations

Retrosynthetic Analysis

Hypothetical synthesis involves three stages:

  • Enamide Core Formation:

    • Condensation of 4-chloro-2-nitroaniline with 2-cyano-3-(3-hydroxy-4-methoxyphenyl)acrylic acid under Dean-Stark conditions .

    • Catalyst: Pyridine/HOAt (1-羟基-7-氮杂苯并三唑) for amide coupling .

  • Phenoxy Group Installation:

    • Nucleophilic aromatic substitution of 3-fluoro-4-methoxyphenyl precursor with 2,4-dinitrophenol in DMF/K₂CO₃ .

  • Final Assembly:

    • Suzuki-Miyaura coupling to integrate the 3-(2,4-dinitrophenoxy) moiety into the enamide scaffold .

Challenges and Optimization

  • Nitro Group Stability: Thermal decomposition risks necessitate low-temperature reactions (<60°C) .

  • Regioselectivity: Ortho/para-directing effects of methoxy and nitro groups require precise stoichiometric control .

Comparative Analysis with Structural Analogs

CompoundMolecular Weight (g/mol)logPKey Structural Differences
Y511-8801 387.784.222,5-Dimethoxyphenyl vs. dinitrophenoxy
PubChem CID 7912126 323.303.13-Nitrophenyl vs. dinitrophenoxy
Target Compound570.455.8Additional nitro groups and methoxy

Insights:

  • Increased nitro substitution elevates logP by ~1.6 units compared to Y511-8801, enhancing lipid solubility but reducing aqueous stability .

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